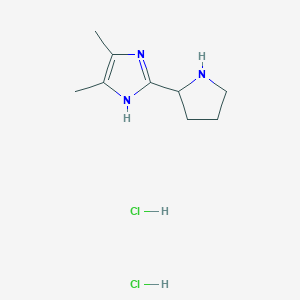![molecular formula C16H23NO3S B2669746 3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902937-71-6](/img/structure/B2669746.png)
3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a dioxin ring, which is a six-membered ring with two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution, and the amide group might participate in hydrolysis or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the presence of certain functional groups .
Scientific Research Applications
Desulfurization Processes
One significant application of chemical compounds related to 3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide in scientific research is in the field of desulfurization, particularly in the oxidative desulfurization of fuels. Ionic liquids based on iron chloride have shown high efficiency in the desulfurization process, achieving up to 99.2% removal of dibenzothiophene (DBT) under mild reaction conditions through catalytic oxidation with hydrogen peroxide. This illustrates the potential of such compounds in enhancing green chemistry applications like fuel purification (Hua-ming Li et al., 2009).
Antitumor Activity
Another notable application is in the synthesis of novel compounds with antitumor activities. Studies have shown that certain analogues designed around the structural framework of 3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide exhibit broad-spectrum antitumor activity, significantly more potent than standard treatments in certain cases. This highlights the compound's relevance in developing new cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Herbicidal Activity
The derivative 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline has been synthesized and assessed for its herbicidal activity, demonstrating potent efficacy against annual weeds under greenhouse conditions. This suggests that compounds structurally related to 3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide could serve as effective herbicides, offering a low environmental and mammalian toxicity profile (I. Hwang et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylthiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-11-6-9-21-15(11)4-5-16(18)17-12-2-3-13-14(10-12)20-8-7-19-13/h6,9,12-14H,2-5,7-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRLQSAZFTYSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylthiophen-2-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2669665.png)

![(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2669669.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2669670.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2669671.png)
![1-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2669673.png)
![N-1,3-benzodioxol-5-yl-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2669677.png)
![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2669678.png)
![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)
![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)
![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)